molecular formula C12H16N2O2 B12791326 {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile CAS No. 6335-57-5

{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile

Cat. No.: B12791326
CAS No.: 6335-57-5
M. Wt: 220.27 g/mol
InChI Key: DFDBAUPPNNFNJZ-UHFFFAOYSA-N
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Description

{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzeneacetonitrile, where the phenyl ring is substituted with a bis(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with diethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bis(2-hydroxyethyl)amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
  • 2-[4-(bis(2-hydroxyethyl)amino)phenyl]acetonitrile

Uniqueness

{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of the bis(2-hydroxyethyl)amino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6335-57-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetonitrile

InChI

InChI=1S/C12H16N2O2/c13-6-5-11-1-3-12(4-2-11)14(7-9-15)8-10-16/h1-4,15-16H,5,7-10H2

InChI Key

DFDBAUPPNNFNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)N(CCO)CCO

Origin of Product

United States

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